molecular formula C17H15N3O2S B2625891 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide CAS No. 865287-62-3

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B2625891
CAS No.: 865287-62-3
M. Wt: 325.39
InChI Key: ATCFZAITYXPEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can vary depending on the specific biological activity. For example, some oxadiazole derivatives have been found to act as insect-growth regulators .

Safety and Hazards

The safety and hazards of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future research directions for 1,3,4-oxadiazole derivatives could involve further exploration of their biological activities and the development of novel derivatives with improved properties. For instance, some research has suggested that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the phenylsulfanyl and propanamide groups. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted phenyl derivatives

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide: Similar structure with a phenylthio group instead of phenylsulfanyl.

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide: Contains a phenylsulfonyl group, which is an oxidized form of phenylsulfanyl.

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(phenylsulfanyl)propanamide is unique due to the presence of both the oxadiazole ring and the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCFZAITYXPEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.